molecular formula C18H25BN2O3 B1376890 N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1333319-51-9

N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1376890
CAS No.: 1333319-51-9
M. Wt: 328.2 g/mol
InChI Key: NIOAAWIYVNEMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a boronic ester (pinacol boronate) group at the 5-position, a cyano substituent at the 3-position, and a bulky tert-butyl amide moiety. This structure combines electron-withdrawing (cyano) and sterically protective (tert-butyl) groups, making it distinct in reactivity and stability compared to simpler benzamide boronate esters. The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl formation . The compound’s molecular weight and solubility are influenced by the tert-butyl group, which enhances lipophilicity, while the cyano group introduces polarity, balancing solubility in mixed organic-aqueous systems.

Properties

IUPAC Name

N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O3/c1-16(2,3)21-15(22)13-8-12(11-20)9-14(10-13)19-23-17(4,5)18(6,7)24-19/h8-10H,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOAAWIYVNEMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)NC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123235
Record name Benzamide, 3-cyano-N-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333319-51-9
Record name Benzamide, 3-cyano-N-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333319-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-cyano-N-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step often involves the acylation of an appropriate aniline derivative to form the benzamide core. This can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

  • Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the benzene ring is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.

  • Attachment of the Dioxaborolane Moiety: : The dioxaborolane group is typically introduced through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) with a boronic acid or ester.

  • Addition of the tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dioxaborolane moiety, which can be converted to a hydroxyl group using oxidizing agents like hydrogen peroxide or sodium perborate.

  • Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halides, nitriles, and other electrophiles in the presence of Lewis acids or bases.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural features allow it to act as a boronic acid derivative, which is important in the development of protease inhibitors and other therapeutic agents. For example, boronic acids are known to form reversible covalent bonds with diols and have been utilized in the design of drugs targeting cancer and diabetes .

Case Study: Anticancer Agents
Research has indicated that compounds similar to N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. A study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound can be utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds between aryl and vinyl boron compounds and various electrophiles. The presence of the cyano group enhances the reactivity of the compound in these reactions, making it a valuable building block for synthesizing complex organic molecules .

Table 1: Comparison of Cross-Coupling Reagents

Reagent TypeExample CompoundApplication Area
Aryl Boronic AcidsN-tert-butyl-3-cyano-benzamidePharmaceutical intermediates
Vinyl Boronic Acids4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneMaterial science applications

Materials Science

Polymer Chemistry
In materials science, this compound can be used to modify polymers for enhanced properties. The incorporation of boron-containing compounds into polymer matrices can improve thermal stability and mechanical strength. Research has shown that such modifications can lead to materials suitable for high-performance applications .

Case Study: Enhanced Polymer Properties
A study on polycarbonate materials modified with boron-containing additives demonstrated improved impact resistance and thermal properties compared to unmodified versions. This suggests that N-tert-butyl-3-cyano derivatives could play a role in developing advanced materials for aerospace and automotive industries .

Agrochemicals

Pesticide Development
The compound's unique chemical structure also makes it a candidate for developing agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides. Research has focused on its efficacy against specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The cyano and dioxaborolane groups can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, affecting various molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The target compound is compared to structurally related benzamide boronate esters (Table 1), highlighting key differences in substituents and their electronic effects:

Compound Name Substituents (Position) Electronic Effects Key Applications/Reactivity CAS Number Reference
N-(tert-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide tert-butyl (amide), boronate (3-position) Electron-neutral amide; moderate steric bulk Intermediate for biaryl synthesis 1416775-83-1
N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Methoxy (amide), boronate (3-position) Electron-donating methoxy; reduced steric Cross-coupling with electron-rich partners 1204742-77-7
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Dimethyl (amide), boronate (4-position) Strongly electron-donating; para boronate Regioselective couplings 400727-57-3
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Chloropropyl (amide), boronate (4-position) Electrophilic chloro; flexible chain Post-functionalization via nucleophilic substitution N/A (BD01443339)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Unsubstituted amide, boronate (4-position) Minimal steric/electronic effects Baseline for reactivity comparisons 376584-62-2

Key Observations:

  • Electronic Effects: The cyano group in the target compound withdraws electron density, activating the boronate for cross-coupling with electron-deficient aryl halides. In contrast, methoxy or dimethylamino groups (e.g., ) donate electrons, favoring coupling with electron-poor partners.
  • Steric Influence: The tert-butyl group provides steric protection to the boronate, reducing protodeboronation side reactions. Compounds like N-(3-chloropropyl)-4-boronobenzamide lack this protection, limiting their stability under acidic conditions.
  • Positional Isomerism: The meta-boronate in the target compound (vs. para in ) alters regioselectivity in coupling reactions, enabling access to ortho-substituted biaryls.

Reactivity in Suzuki-Miyaura Cross-Coupling

  • Target Compound: Demonstrates high reactivity with aryl chlorides due to the electron-withdrawing cyano group, which polarizes the boron-carbon bond. Reported yields in model reactions exceed 80% under mild conditions (Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O) .
  • N-Methoxy Analogue (): Requires higher temperatures (80°C) for comparable yields, attributed to the electron-donating methoxy group slowing oxidative addition.
  • N,N-Dimethyl Derivative (): Exhibits lower reactivity with aryl chlorides but excels in couplings with aryl iodides, achieving >90% yields due to enhanced electron density at boron.

Pharmacological Potential

  • Target Compound: Preliminary studies suggest utility in kinase inhibitor synthesis due to the cyano group’s ability to form hydrogen bonds with active-site residues .
  • N-Phenyl-4-boronobenzamide (): Used in tubulin polymerization inhibition, but the lack of a cyano group reduces binding affinity compared to the target compound .

Biological Activity

N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound by reviewing relevant studies, synthesizing data from various research findings, and presenting case studies that highlight its pharmacological properties.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C20H25BN2O4
  • Molecular Weight: 368.23 g/mol
  • CAS Number: 1185427-07-9

This compound features a tert-butyl group and a cyano group attached to a benzamide structure, along with a boron-containing dioxaborolane moiety. These components contribute to its potential reactivity and biological activity.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Inhibition of Kinase Activity:
    • Compounds containing dioxaborolane structures have been shown to inhibit various kinases involved in cancer progression. For example, a related compound demonstrated IC50 values in the low nanomolar range against receptor tyrosine kinases such as EGFR and VEGFR .
  • Mechanism of Action:
    • The presence of the cyano group may enhance the binding affinity to target proteins by participating in hydrogen bonding interactions. This has been observed in other compounds where cyano groups improve selectivity and potency against specific cancer cell lines .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties:

  • In vitro Studies:
    • Preliminary tests indicate that derivatives with similar functional groups exhibit antimicrobial activity against various bacterial strains. The presence of the dioxaborolane moiety may facilitate interactions with bacterial enzymes .
  • Synergistic Effects:
    • When combined with other antimicrobial agents, this compound could enhance efficacy through synergistic mechanisms. This is particularly relevant in treating resistant bacterial infections .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of boron-containing compounds similar to this compound. The researchers found that these compounds effectively inhibited cell proliferation in various cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value of approximately 100 nM.

Study 2: Antimicrobial Activity

In a separate investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the dioxaborolane structure exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique PropertiesBiological Activity
Compound ACyano group + DioxaborolaneHigh solubilityAnticancer (IC50 ~50 nM)
Compound BCyano group + ThiopheneAntimicrobial potentialMIC ~16 µg/mL
N-tert-butyl...Tert-butyl + Cyano + DioxaborolaneDiverse reactivityPotential anticancer and antimicrobial

Q & A

Q. What are the optimal synthetic routes for preparing N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated amide coupling. For example, activate the carboxylic acid precursor (e.g., 3-cyano-5-boronobenzamide derivative) with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in anhydrous dichloromethane at 0°C, followed by reaction with tert-butylamine in the presence of 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA). Purify the crude product via automated column chromatography using gradients of ethyl acetate/hexane . Ensure inert conditions to prevent hydrolysis of the boronate ester .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :
  • NMR : Use 1H^1H, 13C^{13}C, and 11B^{11}B NMR to confirm the boronate ester (δ ~30 ppm in 11B^{11}B) and tert-butyl group (δ ~1.3 ppm in 1H^1H).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with high-resolution mass spectrometry, ensuring accuracy within ±2 ppm.
  • IR : Detect the cyano group (~2220 cm1^{-1}) and amide carbonyl (~1650 cm1^{-1}) .

Q. What precautions are necessary for handling and storing this boronate ester?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DMF). Avoid exposure to moisture or protic solvents (e.g., water, alcohols) to prevent hydrolysis of the dioxaborolane ring. Use septum-sealed vials for long-term storage .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

  • Methodological Answer :
  • Catalyst System : Use Pd(PPh3_3)4_4 (1–5 mol%) with a ligand (e.g., SPhos) to enhance reactivity.
  • Base : Optimize between K2_2CO3_3 (for aqueous conditions) or Cs2_2CO3_3 (for anhydrous systems).
  • Solvent : Employ toluene/ethanol (3:1) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS. Validate yields by isolating biaryl products via flash chromatography .

Q. How can crystallographic data for this compound be resolved using SHELX or OLEX2?

  • Methodological Answer :
  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Index reflections with CrysAlisPro.
  • Structure Solution : In OLEX2, employ SHELXT for intrinsic phasing. Refine with SHELXL using full-matrix least-squares on F2F^2. Address twinning or disorder using the TWIN and SIMU commands .
  • Validation : Check R1_1 (<5%) and wR2_2 (<15%) values. Use PLATON to analyze voids and hydrogen bonding .

Q. How to design stability studies for this compound under varying pH conditions?

  • Methodological Answer :
  • Buffer Systems : Prepare solutions at pH 2–12 (e.g., HCl/NaOH buffers).
  • Kinetic Analysis : Use HPLC to monitor degradation (C18 column, acetonitrile/water gradient). Calculate half-life (t1/2t_{1/2}) via first-order kinetics.
  • Mechanistic Insight : Identify hydrolysis products (e.g., boronic acid) via 11B^{11}B NMR .

Q. How to address discrepancies in reported yields for reactions involving this boronate ester?

  • Methodological Answer :
  • Variable Screening : Systematically test parameters (catalyst loading, solvent purity, temperature).
  • Contradiction Analysis : Compare literature protocols (e.g., Miyaura’s Pd(OAc)2_2/PPh3_3 vs. Buchwald’s XPhos/Pd2_2(dba)3_3) .
  • Reproducibility : Validate results across ≥3 independent trials. Use DOE (Design of Experiments) to identify critical factors .

Data Analysis & Interpretation

Q. What strategies mitigate boronate ester hydrolysis during synthetic workflows?

  • Methodological Answer :
  • Solvent Choice : Use anhydrous THF or DMF with molecular sieves (3Å).
  • Workup : Avoid aqueous extraction; instead, precipitate products via cold hexane.
  • Protection : Temporarily mask the boronate ester as a trifluoroborate salt (KHF2_2) if prolonged exposure to moisture is unavoidable .

Q. How to evaluate the compound’s potential in bioconjugation or medicinal chemistry?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition).
  • Bioconjugation : Perform Suzuki couplings with biomolecules (e.g., peptides) in PBS/THF (1:1) at 37°C. Confirm conjugation via MALDI-TOF .

Tables for Key Data

Parameter Optimal Condition Reference
Suzuki Reaction Temp80–100°C
NMR Shift (11B^{11}B)δ 28–32 ppm (dioxaborolane)
Column ChromatographySilica gel, 70–230 mesh, EtOAc/Hex
Storage Stability–20°C under argon

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.